molecular formula C14H10BrClF3N3O3 B11515527 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11515527
M. Wt: 440.60 g/mol
InChI Key: ILKBJUYYSVCFKS-UHFFFAOYSA-N
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Description

2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)aniline intermediate. This intermediate can be synthesized through the chlorination of 2-amino-5-(trifluoromethyl)benzene .

Next, the 4-bromo-1-methyl-1H-pyrazole-3-carboxylate moiety is prepared through a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves coupling these two intermediates using suitable reagents and conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The pyrazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C14H10BrClF3N3O3

Molecular Weight

440.60 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H10BrClF3N3O3/c1-22-5-8(15)12(21-22)13(24)25-6-11(23)20-10-4-7(14(17,18)19)2-3-9(10)16/h2-5H,6H2,1H3,(H,20,23)

InChI Key

ILKBJUYYSVCFKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br

Origin of Product

United States

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